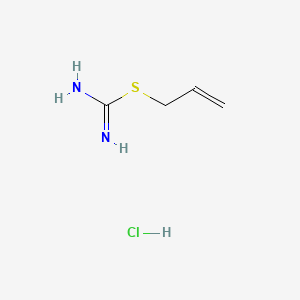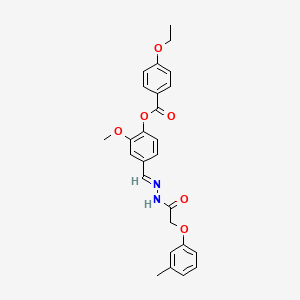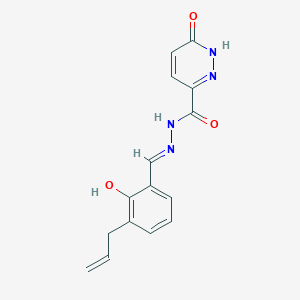
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride typically involves the reaction of carbamimidothioic acid with 2-propenyl alcohol under acidic conditions to form the ester. The reaction is then followed by the addition of hydrochloric acid to obtain the monohydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors with continuous monitoring of temperature, pH, and reaction time. The final product is then purified through crystallization or distillation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Drug Discovery: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: It is employed in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamimidothioic acid, 2-propenyl ester: Similar in structure but without the hydrochloride salt.
Carbamimidothioic acid, 2-propenyl-, 2-propenyl ester: Another ester derivative with slight structural variations.
Uniqueness
Carbamimidothioic acid, 2-propenyl ester, monohydrochloride stands out due to its enhanced stability and solubility provided by the hydrochloride salt. This makes it more suitable for certain applications where these properties are crucial.
Propriétés
Numéro CAS |
2547-92-4 |
|---|---|
Formule moléculaire |
C4H9ClN2S |
Poids moléculaire |
152.65 g/mol |
Nom IUPAC |
prop-2-enyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H |
Clé InChI |
FOPNKOONSKRMAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)



![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)



![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)
![[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea](/img/structure/B11999998.png)

![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)
